![molecular formula C17H19N3O2 B267280 N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267280.png)
N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide, also known as BAY 11-7082, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 and has since been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 exerts its effects by inhibiting the activity of the NF-κB pathway. NF-κB plays a crucial role in the regulation of inflammation and immune responses by controlling the expression of various genes involved in these processes. By inhibiting NF-κB, N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It allows researchers to selectively inhibit this pathway without affecting other signaling pathways. However, one limitation of using N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 is its potential toxicity. It has been shown to induce apoptosis in normal cells at high concentrations, which could limit its therapeutic potential.
Future Directions
There are several future directions for the research on N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082. One direction is to investigate its potential as a treatment for other inflammatory diseases such as multiple sclerosis and psoriasis. Another direction is to explore its anti-cancer properties further and develop it as a potential cancer therapy. Additionally, the development of more selective and less toxic derivatives of N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 could increase its therapeutic potential.
Synthesis Methods
The synthesis of N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 involves the reaction of isonicotinic acid with 4-aminobutyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082.
Scientific Research Applications
N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation, immunity, and cell survival. As a result, N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition, N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various types of cancer, including breast, lung, prostate, and pancreatic cancer. N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide 11-7082 has also been investigated as a potential treatment for viral infections such as HIV and hepatitis C.
properties
Product Name |
N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[3-(butylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-9-19-16(21)14-5-4-6-15(12-14)20-17(22)13-7-10-18-11-8-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
FZKOQSKIAADLPN-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



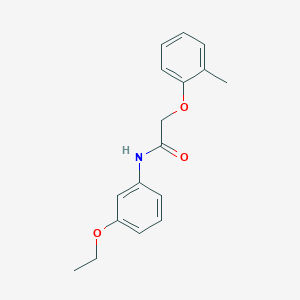
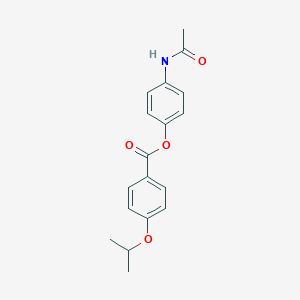
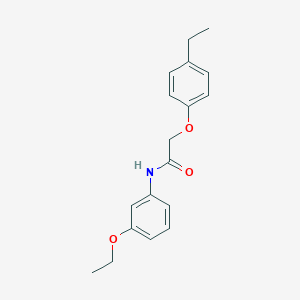
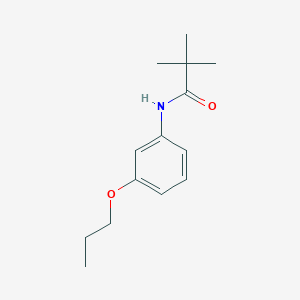
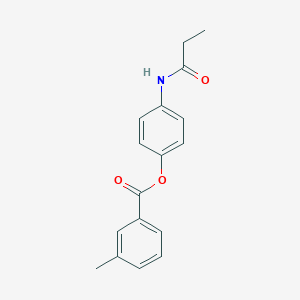
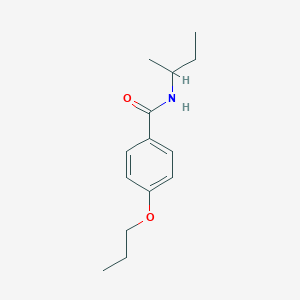
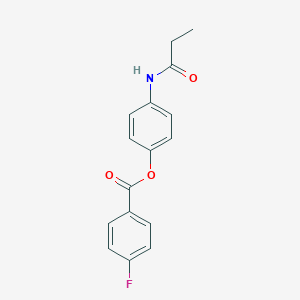
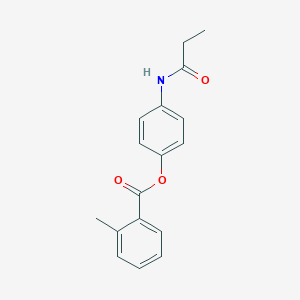
![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)
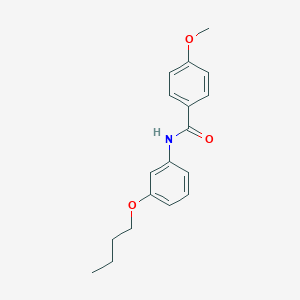
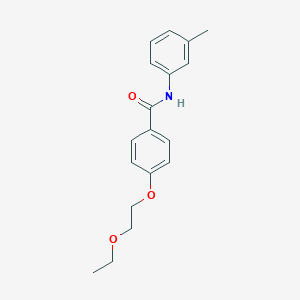
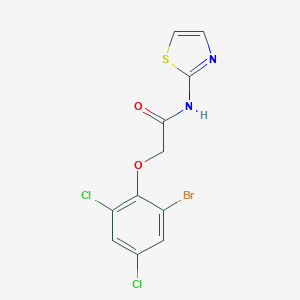
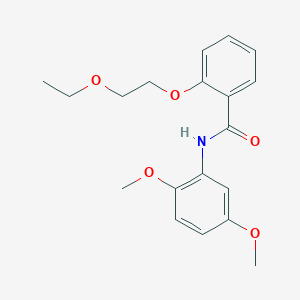
![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)